(1-benzoylazetidin-3-yl)methanamine, trifluoroacetic acid
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Overview
Description
(1-benzoylazetidin-3-yl)methanamine, trifluoroacetic acid is a chemical compound with the molecular formula C11H14N2O.C2HF3O2 and a molecular weight of 304.27 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a benzoyl group, and a methanamine moiety. It is often used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzoylazetidin-3-yl)methanamine, trifluoroacetic acid typically involves the reaction of (3-aminomethyl)azetidin-1-yl with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trifluoroacetic acid to obtain the final compound . The reaction conditions generally include:
Temperature: Room temperature (RT)
Solvent: Dichloromethane (DCM)
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, are likely applied.
Chemical Reactions Analysis
Types of Reactions
(1-benzoylazetidin-3-yl)methanamine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), ethanol (EtOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1-benzoylazetidin-3-yl)methanamine, trifluoroacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-benzoylazetidin-3-yl)methanamine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and benzoyl group are key functional groups that contribute to its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-benzoylazetidin-3-amine, trifluoroacetic acid): Similar structure but with an amine group instead of a methanamine moiety.
(3-aminomethyl)azetidin-1-yl benzoyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
(1-benzoylazetidin-3-yl)methanamine, trifluoroacetic acid is unique due to its combination of an azetidine ring, benzoyl group, and methanamine moiety. This unique structure imparts specific reactivity and selectivity, making it valuable in various research applications .
Properties
CAS No. |
2408958-61-0 |
---|---|
Molecular Formula |
C13H15F3N2O3 |
Molecular Weight |
304.3 |
Purity |
95 |
Origin of Product |
United States |
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